molecular formula C14H21NO3S B387801 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide CAS No. 346691-91-6

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

Cat. No.: B387801
CAS No.: 346691-91-6
M. Wt: 283.39g/mol
InChI Key: XHCZTOABWUPIOY-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H21NO3S It is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups at positions 2, 4, and 6, and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-(1-phenylethyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(2-trifluoromethylbenzyl)benzenesulfonamide
  • 2,4,6-trimethyl-N-(4-trifluoromethylbenzyl)benzenesulfonamide

Uniqueness

2,4,6-trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s solubility and may influence its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2,4,6-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h7-8,13,15H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCZTOABWUPIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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